Cas no 82373-94-2 (2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside)

2,3,5,4'-Tetrahydroxystilbeen-2-O-β-D-glucoside is een polyfenolische verbinding die voornamelijk wordt aangetroffen in de plant Polygonum multiflorum. Deze stof valt op door zijn sterke antioxiderende eigenschappen, waardoor het effectief vrije radicalen kan neutraliseren en oxidatieve stress kan verminderen. Het molecuul vertoont ook neuroprotectieve en ontstekingsremmende effecten, wat het potentieel heeft voor toepassingen in de gezondheidszorg. Dankzij de β-D-glucosidegroep heeft het een verbeterde oplosbaarheid in water, wat de biologische beschikbaarheid ten goede komt. De combinatie van hydroxylgroepen en de stilbeenstructuur draagt bij aan zijn stabiliteit en werkzaamheid in verschillende fysiologische omstandigheden. Deze verbinding wordt veel bestudeerd vanwege zijn mogelijke rol bij het ondersteunen van celgezondheid en metabole processen.
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside structure
82373-94-2 structure
Product Name:2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
CAS-nummer:82373-94-2
MF:C20H22O9
MW:406.383286952972
MDL:MFCD00238694
CID:60430
PubChem ID:5321884
Update Time:2026-01-21

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Chemische en fysische eigenschappen

Naam en identificatie

    • 2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-beta-D-glucopyranoside
    • 2,3,5,4'-tetera-hydroxystilbene-2-O-β-D-glucoside
    • 2,3,4',5-Tetrahydroxystilbene 2-O-D-glucoside
    • 2,3,5,4' -tetrahydroxystibene -2-O-β-D –glucoside
    • 2,3,5,4-tetrahydroxyldiphenylethylene-2-o-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-B-D-GLUCOPYRANOSIDE
    • b-D-Glucopyranoside,2,4-dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl
    • CIS,2,3,5,4-tetrahydroxyl diphenylethylene-2-o-glucoside
    • 2,3,4,5,6-PENTAFLUOROPHENYL4-BROMO-2-CHLOROBENZENESULFONATE
    • 2,3,5,4'-tetera-hydroxystilbenen-2-O-Beta-D-glucoside
    • 2,3,5,4'-tetrahydroxystibene-2-O-Beta-D glucoside
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucopyranoside
    • 2,4-Dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl β-D-Glucopyranoside
    • EH-201
    • THSG
    • Tetrahydroxystilbene glucoside
    • 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside
    • 2,3,5,4'-Tetrahydroxy;stilbene-2-Ο-β-D- glucoside
    • Tetrahydroxystilbene Glucoside
    • 2,3,5,4'-Tetra-hydroxystilbene-2-O-beta-D-glucopyranoside
    • Astragalus polyphenols
    • 2,3,5,4-tetrahydroxyl diphenylethylene-2-o-glucoside
    • 54QRI6OKJ5
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-beta-D-glucoside
    • (2S,3R,4S,5S,6R)-2-(2,4-dihydroxy-6-((E)-4-hydroxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymeth
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-
    • 2,4-Dihydroxy-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl β-D-glucopyranoside (ACI)
    • β-D-Glucopyranoside, 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenyl, (E)- (ZCI)
    • (E)-2,3,5,4′-Tetrahydroxy stilbene-2-O-glucoside
    • 2,3,4′,5-Tetrahydroxystilbene 2-O-D-glucoside
    • trans-2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucopyranoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O--D-glucoside
    • MFCD00238694
    • CCG-268716
    • AfAE'Adaggeratrade markAfA centA centasA notA em leaderA inverted exclamation mark-D-glucoside
    • SCHEMBL2688101
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-glucosid
    • 2,3,5,4'-Tetrahydroxytoluylene-2-beta-D-glucopyranoside
    • 2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl beta-D-glucopyranoside
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-fA-D-Glucoside
    • Q-100633
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-b-D-glucoside
    • 2,3,5,4'-Tetrahydroxytoluylene-2-beta-D-glucoside
    • CHEBI:140850
    • tetrahydroxyldiphenylethylene-2-o-glucoside
    • s3906
    • (E)-2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside
    • 2,3,5,4'-Tetrahydroxyl diphenylethylene-2-O-glucoside
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-.BETA.-D-GLUCOSIDE
    • AC-33974
    • F16062
    • 2,3,5,4'-Tetrahydroxy stilbene-2---D-glucoside
    • 2,3,5,4'-tetrahydroxystilbene 2-O-beta-D-glucoside
    • trans-2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside
    • DTXSID801242061
    • AKOS030530177
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • 2,3,5,4-tetrahydroxyl-diphenylethylene-2-o-glucoside
    • UNII-54QRI6OKJ5
    • 55327-45-2
    • NCGC00482790-01
    • A864422
    • BDBM50020713
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-BETA-D-GLUCOSIDE (USP-RS)
    • T3513
    • W-203871
    • 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-BETA-D-GLUCOSIDE [USP-RS]
    • SCHEMBL17507729
    • 2,4-DIHYDROXY-6-((1E)-2-(4-HYDROXYPHENYL)ETHENYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE
    • 2,3,5,4'-Tetrahydroxystilbene 2-O-AfAE'A centa' notA inverted exclamation markAfasA'A
    • 2,3,5,4-Tetrahydroxy stilbene-2-Omicron-beta-D-glucoside
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-((1E)-2-(4-hydroxyphenyl)ethenyl)phenyl
    • 2,3,5,4'-Tetrahydroxyl-diphenylethylene-2-O-beta-D-glucoside
    • tetrahydroxyl diphenylethylene-2-o-gluco
    • CHEMBL460860
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-ss-D-glucoside
    • AKOS040758637
    • 82373-94-2
    • B-D-GLUCOPYRANOSIDE,2,4-DIHYDROXY-6-[2-(4-HYDROXYPHENYL)ETHENYL]PHENYL
    • 2,4-Dihydroxy-6-((1E)-2-(4-hydroxyphenyl)ethenyl)phenyl beta-D-glucopyranoside
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl
    • Tetrahydroxystilbene-2-O-??-D-glucoside
    • (2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • 2,3,4',5-Tetrahydroxystilbene 2-O-Glucoside
    • .BETA.-D-GLUCOPYRANOSIDE, 2,4-DIHYDROXY-6-((1E)-2-(4-HYDROXYPHENYL)ETHENYL)PHENYL
    • .BETA.-D-GLUCOPYRANOSIDE, 2,4-DIHYDROXY-6-(2-(4-HYDROXYPHENYL)ETHENYL)PHENYL, (E)-
    • beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl, (E)-
    • (E)-2,3,5,4'-Tetrahydroxy stilbene-2-O-glucoside
    • 2,3,5,4'-tetrahydroxystilbene-2-O-?-D-glucoside
    • AS-76404
    • [ "" ]
    • 2,3,4',5-Tetrahydroxystilbene 2-O-beta-D-glucopyranoside
    • tetrahydroxyl diphenylethylene-2-o-glucoside
    • TS-09048
    • GLXC-02856
    • 2,3,5,4'-Tetrahydroxystilbene-2-O-
    • A-D-glucoside
    • CS-0008935
    • TSG
    • HY-N0403
    • DA-69632
    • 2,3,4',5-Tetrahydroxystilbene 2-O-
    • 2,3,5,4a(2)-Tetrahydroxystilbene 2-O-I(2)-D-glucoside
    • Tetrahydroxystilbene-2-O-beta-D-glucoside
    • MDL: MFCD00238694
    • Inchi: 1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1+/t15-,16-,17+,18-,20+/m1/s1
    • InChI-sleutel: JAYVHSBYKLLDJC-DSNJPTTOSA-N
    • LACHT: O([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C1=C(O)C=C(O)C=C1/C=C/C1C=CC(O)=CC=1

Berekende eigenschappen

  • Exacte massa: 406.12600
  • Monoisotopische massa: 406.12638228 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 5
  • Complexiteit: 536
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 406.4
  • XLogP3: 1
  • Topologisch pooloppervlak: 160

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Oplosbaarheid: H2O: soluble5mg/mL, clear (warmed)
  • PSA: 160.07000
  • LogboekP: 0.15250
  • Kookpunt: 715°C at 760 mmHg
  • Brekindex: 1.76
  • Vlampunt: 386.2°C
  • Dichtheid: 1.593g/cm3

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H315-H319
  • Waarschuwingsverklaring: P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/38
  • Veiligheidsinstructies: 26
  • Identificatie van gevaarlijk materiaal: Xi
  • Opslagvoorwaarde:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
MedChemExpress
HY-N0652-10mM*1mLinDMSO
2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
82373-94-2 99.20%
10mM*1mLinDMSO
¥550 2023-07-26
MedChemExpress
HY-N0652-10mg
2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
82373-94-2 99.91%
10mg
¥500 2025-04-15
MedChemExpress
HY-N0652-25mg
2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
82373-94-2 99.91%
25mg
¥1000 2025-04-15
MedChemExpress
HY-N0652-50mg
2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside
82373-94-2 99.91%
50mg
¥1400 2025-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T110192-20mg
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
82373-94-2 ,>98%
20mg
¥352.90 2023-09-01
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0269-20mg
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
82373-94-2 HPLC≥98%
20mg
¥320元 2023-09-15
ChemFaces
CFN99995-20mg
2,3,5,4'-Tetrahydroxyl diphenylethylene-2-O-glucoside
82373-94-2 >=98%
20mg
$40 2021-07-22
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027737-20mg
2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
82373-94-2 98%()
20mg
¥338 2024-05-21
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B21757-20mg
2,3,5,4'-tetrahydroxyl diphenylethylene-2-o-glucoside
82373-94-2 ,HPLC≥98%
20mg
¥280.00 2021-09-02
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B21757-1g
2,3,5,4'-tetrahydroxyl diphenylethylene-2-o-glucoside
82373-94-2 ,HPLC≥98%
1g
¥3500.00 2021-09-02

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
2.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
3.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 rt; 15 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
4.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
2.1 Solvents: Toluene ;  12 h, reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
5.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
3.2 rt; 15 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
6.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
6.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
1.2 rt; 12 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
4.1 Solvents: Toluene ;  12 h, reflux
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
5.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
7.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
7.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 7

Reactievoorwaarden
1.1 Catalysts: Water Solvents: Methanol ;  0.5 h
Referentie
Water-Assisted/Water-Accelerated Photoreaction of trans-2,3,4',5-Tetrahydroxystilbene-2-O-β-D-glucoside from the Roots of Polygonum multiflorum
Bao, Ni-Man ; et al, Journal of Agricultural and Food Chemistry, 2020, 68(18), 5086-5092

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
1.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 9

Reactievoorwaarden
1.1 Solvents: Toluene ;  12 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
4.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
4.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
2.2 rt; 15 h, rt
2.3 Solvents: Water ;  rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
3.3 Solvents: Water ;  rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
5.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
5.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Diethyl ether ;  rt
3.1 Solvents: Toluene ;  12 h, reflux
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
4.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
6.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
6.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
1.2 Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
3.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
4.2 rt; 15 h, rt
4.3 Solvents: Water ;  rt
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
5.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
7.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
7.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 13

Reactievoorwaarden
1.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
1.2 Solvents: Water
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
2.2 Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
4.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
5.2 rt; 15 h, rt
5.3 Solvents: Water ;  rt
6.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
6.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
6.3 Solvents: Water ;  rt
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
8.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
8.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, rt
1.2 Solvents: Water ;  rt
2.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
2.2 Solvents: Water
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
3.2 Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
5.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
6.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
6.2 rt; 15 h, rt
6.3 Solvents: Water ;  rt
7.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
7.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
7.3 Solvents: Water ;  rt
8.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
8.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
9.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
9.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
2.1 Reagents: Hydrogen peroxide Catalysts: Sulfuric acid Solvents: Methanol ,  Water ;  2 h, rt
2.2 Solvents: Water ;  rt
3.1 Solvents: Acetic acid ,  Dimethylformamide ;  3 h, reflux
3.2 Solvents: Water
4.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  12 h, 65 - 70 °C
4.2 Solvents: Water
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, 45 psi, rt
6.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ;  12 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  10 min, rt
7.2 rt; 15 h, rt
7.3 Solvents: Water ;  rt
8.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; -78 °C → rt; 1 h, rt; rt → -78 °C
8.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; 18 h, rt
8.3 Solvents: Water ;  rt
9.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
9.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
10.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt
10.2 Solvents: Water ;  rt
Referentie
Total Synthesis of Two Glycosylated Stilbenes, Oxyresveratrol 2-O-β-D-Glucopyranoside and 2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-Glucopyranoside
Kumar, Sunil; et al, Journal of Natural Products, 2017, 80(5), 1294-1301

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Raw materials

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Preparation Products

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:82373-94-2)2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
Ordernummer:LE10394;LE934
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:03
Prijs ($):discuss personally
E-mail:18501500038@163.com
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:82373-94-2)2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
Ordernummer:A864422
Voorraadstatus:in Stock
Hoeveelheid:50mg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:46
Prijs ($):176.0
E-mail:sales@amadischem.com

2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:82373-94-2)2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
LE10394;LE934
Zuiverheid:99%/99%
Hoeveelheid:25KG,200KG,1000KG/25KG,200KG,1000KG
Prijs ($):Onderzoek/Onderzoek
E-mail
Amadis Chemical Company Limited
(CAS:82373-94-2)2,3,5,4'-Tetrahydroxy stilbene-2-Ο-β-D-glucoside
A864422
Zuiverheid:99%
Hoeveelheid:50mg
Prijs ($):176.0
E-mail